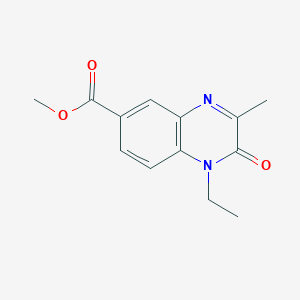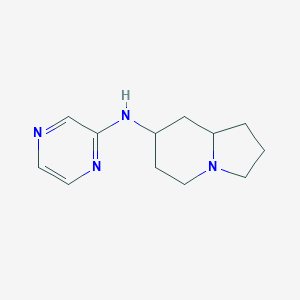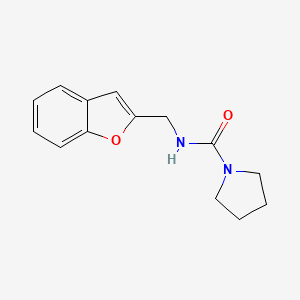![molecular formula C14H17F2NO3 B7638867 [3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7638867.png)
[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and research.
作用机制
The mechanism of action of [3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone involves its binding to the active site of HDACs, resulting in the inhibition of their activity. This leads to the accumulation of acetylated histones, which in turn alters gene expression and can have various downstream effects on cellular processes. The precise mechanism by which this compound interacts with HDACs is still being investigated.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types. It has been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease. Additionally, this compound has been found to modulate the immune response, which could have implications for the treatment of autoimmune diseases.
实验室实验的优点和局限性
One advantage of [3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone is its potent inhibitory activity against HDACs, which makes it a promising lead compound for drug discovery. However, its relatively new status as a compound means that there is still much to be learned about its properties and potential applications. Additionally, its effects on different cell types and in vivo models are still being investigated, which could limit its use in certain experiments.
未来方向
There are several future directions for research on [3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone. One area of interest is the development of derivatives of the compound that could have improved activity or selectivity against specific HDAC isoforms. Additionally, further investigation into the mechanism of action of this compound could provide insights into the regulation of gene expression and potential therapeutic targets. Finally, studies on the in vivo effects of this compound could provide valuable information on its potential as a drug candidate.
合成方法
The synthesis of [3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone involves a multi-step process that begins with the reaction of 3-hydroxyanisole with 2,2-dimethylmorpholine to form the corresponding morpholinone. This intermediate is then reacted with difluoromethoxybenzaldehyde to yield the final product, this compound. The synthesis has been optimized to yield high purity and high yield of the compound.
科学研究应用
[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone has shown promise in various scientific research applications, particularly in drug discovery. It has been found to exhibit potent inhibitory activity against a range of enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. This suggests that this compound could be used as a lead compound for the development of new drugs for the treatment of cancer, neurodegenerative diseases, and other conditions.
属性
IUPAC Name |
[3-(difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c1-14(2)9-17(6-7-19-14)12(18)10-4-3-5-11(8-10)20-13(15)16/h3-5,8,13H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUVRDVPAORTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)C2=CC(=CC=C2)OC(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(2,3-dihydroindole-1-carbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7638785.png)
![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-(3-propan-2-yl-1,2-oxazol-5-yl)acetamide](/img/structure/B7638790.png)
![1-ethyl-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)benzotriazole-5-carboxamide](/img/structure/B7638794.png)
![2-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7638802.png)
![1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one](/img/structure/B7638822.png)


![N-methyl-4-[2-methyl-3-[2-oxo-2-(propan-2-ylamino)ethoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B7638852.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7638864.png)
![4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide](/img/structure/B7638874.png)

![N-(2-cyclopropylpyrimidin-5-yl)-3-[(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7638886.png)
![3-[(1-Methylimidazol-2-yl)methyl]-1-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]piperidine](/img/structure/B7638889.png)